molecular formula C19H23ClN2 B2528568 N-benzyl-2-(2,5-dimethyl-1H-indol-3-yl)ethanamine hydrochloride CAS No. 1351609-22-7

N-benzyl-2-(2,5-dimethyl-1H-indol-3-yl)ethanamine hydrochloride

Cat. No.: B2528568
CAS No.: 1351609-22-7
M. Wt: 314.86
InChI Key: HVUNEDMFFWZUCF-UHFFFAOYSA-N
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Description

N-benzyl-2-(2,5-dimethyl-1H-indol-3-yl)ethanamine hydrochloride is a synthetic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds found in many natural products and pharmaceuticals. This compound is characterized by its indole core, which is substituted with a benzyl group and a dimethyl group, making it a versatile molecule for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(2,5-dimethyl-1H-indol-3-yl)ethanamine hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors and automated systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(2,5-dimethyl-1H-indol-3-yl)ethanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of N-benzyl-2-(2,5-dimethyl-1H-indol-3-yl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The indole core can mimic natural substrates, allowing the compound to bind to active sites and modulate biological pathways. This interaction can lead to inhibition or activation of enzymes, affecting cellular processes and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-2-(2,5-dimethyl-1H-indol-3-yl)ethanamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both benzyl and dimethyl groups enhances its versatility in various applications compared to its analogs .

Properties

IUPAC Name

N-benzyl-2-(2,5-dimethyl-1H-indol-3-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2.ClH/c1-14-8-9-19-18(12-14)17(15(2)21-19)10-11-20-13-16-6-4-3-5-7-16;/h3-9,12,20-21H,10-11,13H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVUNEDMFFWZUCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2CCNCC3=CC=CC=C3)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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